

In-Depth Technical Guide: Safety Profile of Methylsulfonylmethane-d6

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Compound of Interest

Compound Name: Dimethyl sulfone-d6

Cat. No.: B031282

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety data for Methylsulfonylmethane (MSM), the non-deuterated analogue of Methylsulfonylmethane-d6 (MSM-d6). Currently, there is a lack of publicly available safety data specific to MSM-d6. The information presented herein is intended to serve as a foundational reference, with the understanding that while deuteration can alter the pharmacokinetic and metabolic profiles of a compound, the fundamental toxicological properties are often similar.^{[1][2]} Researchers and drug development professionals are strongly advised to conduct specific safety and toxicological assessments for MSM-d6 as part of their development programs.

Introduction to Methylsulfonylmethane-d6

Methylsulfonylmethane-d6 (MSM-d6) is the deuterated form of Methylsulfonylmethane (MSM), a naturally occurring organosulfur compound found in some primitive plants, and in small amounts in many foods and beverages.^[3] MSM is a metabolite of dimethyl sulfoxide (DMSO) and has gained popularity as a dietary supplement.^{[4][5]} Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic properties of a compound, which may lead to an enhanced safety and efficacy profile.

Physicochemical Properties

While specific data for MSM-d6 is not readily available, the physicochemical properties of MSM are well-documented and provide a reliable baseline.

Property	Value	Reference
Chemical Formula	C2H6O2S	
Molar Mass	94.13 g/mol	
Appearance	White crystalline solid	
Melting Point	107–109 °C	
Boiling Point	238 °C	
Flash Point	143 °C	
Density	1.16 g/cm ³	
Solubility	Soluble in water	

Toxicological Data Summary

The toxicological profile of MSM has been extensively studied in various animal models. The data consistently demonstrates a very low order of toxicity.

Acute Toxicity

Species	Route	LD50	Reference
Rat	Oral	>5 g/kg	
Rabbit	Dermal	>5 g/kg	

Subchronic Toxicity (90-Day Study)

A 90-day study in rats with daily oral administration of MSM at a dose of 1.5 g/kg resulted in no adverse events or mortality. Necropsy revealed no gross pathological lesions or changes in organ weights, and renal histology was normal.

Developmental Toxicity

In a developmental toxicity study, pregnant Sprague-Dawley rats were administered MSM at doses up to 1000 mg/kg/day during gestation. No evidence of maternal or fetal toxicity was observed, and there were no significant increases in the incidence of fetal anomalies. The no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity was determined to be 1000 mg/kg/day.

Genotoxicity and Carcinogenicity

Information on the genotoxicity and carcinogenicity of MSM is limited. However, the available data for the parent compound, DMSO, does not indicate genotoxic or carcinogenic potential.

Hazard Identification and Safety Precautions

Based on the data for MSM, MSM-d6 is not expected to be classified as hazardous. However, standard laboratory safety practices should always be followed.

Hazard	Precautionary Statement
Inhalation	Avoid breathing dust. If inhaled, remove to fresh air.
Skin Contact	Generally does not cause skin irritation. Wash with soap and water after handling.
Eye Contact	May cause mild irritation. Rinse cautiously with water for several minutes.
Ingestion	If swallowed, rinse mouth. Unlikely to be harmful in small quantities.

Personal Protective Equipment (PPE):

- Respiratory Protection: Not required under normal use conditions.
- Hand Protection: Wear protective gloves.
- Eye Protection: Wear safety glasses with side-shields.
- Skin and Body Protection: Wear laboratory coat.

Experimental Protocols

The following are summaries of methodologies used in key toxicological studies of MSM, which can serve as a template for designing studies for MSM-d6.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

- Test Species: Rats (e.g., Sprague-Dawley).
- Administration: A single gavage dose of the test substance.
- Dosage: Limit test at 2000 or 5000 mg/kg body weight.
- Observation Period: 14 days.
- Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at the end of the study.

90-Day Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

- Test Species: Rats (e.g., Wistar).
- Administration: Daily oral gavage for 90 consecutive days.
- Dose Groups: At least three dose levels and a control group.
- Parameters Observed: Detailed clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, urinalysis, gross pathology, organ weights, and histopathology of major organs and tissues.

Signaling Pathways and Logical Relationships

The primary mechanism of action of MSM is thought to be its anti-inflammatory and antioxidant effects. The following diagrams illustrate a simplified representation of these pathways and a general workflow for safety assessment.



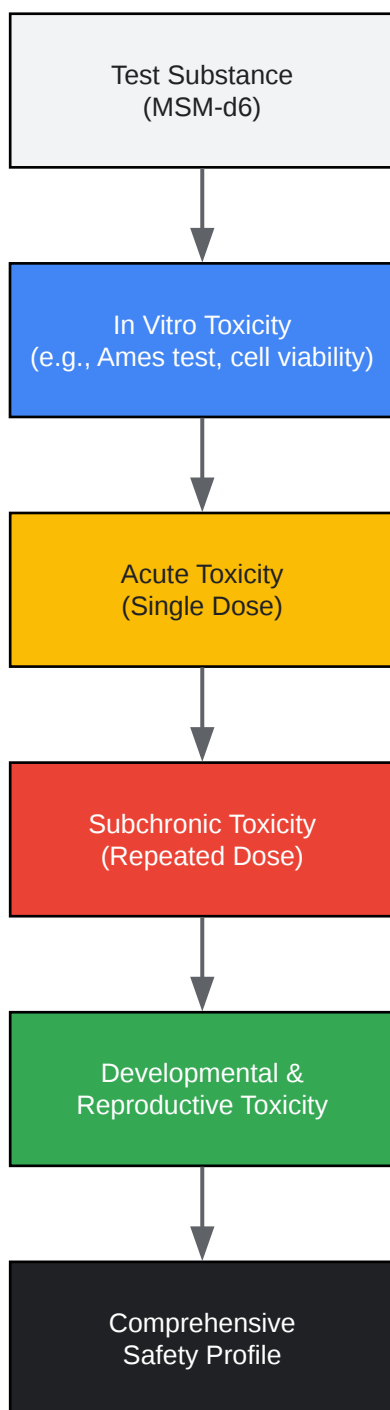
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Caption: Simplified diagram of the anti-inflammatory action of MSM via inhibition of the NF-κB pathway.



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Caption: Simplified diagram of the antioxidant action of MSM through the upregulation of antioxidant enzymes.



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Caption: General workflow for the toxicological safety assessment of a new chemical entity like MSM-d6.

Conclusion

The available safety data for Methylsulfonylmethane (MSM) strongly indicates a very low toxicity profile. While this provides a solid foundation for assessing the safety of Methylsulfonylmethane-d6, it is imperative that specific toxicological studies are conducted on the deuterated compound to confirm its safety profile for its intended use in research and drug development. The kinetic isotope effect, while often beneficial, necessitates a thorough and specific evaluation of the deuterated analogue.

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